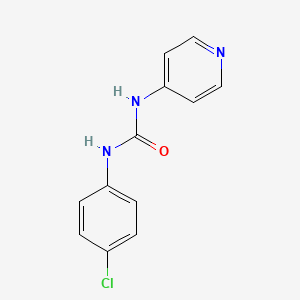

1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-chlorophenyl)-3-pyridin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-8H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVUKLGYVIGYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330207 | |

| Record name | 1-(4-chlorophenyl)-3-pyridin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13208-60-1 | |

| Record name | 1-(4-chlorophenyl)-3-pyridin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 1 4 Chlorophenyl 3 Pyridin 4 Yl Urea Analogues

Strategic Approaches to Urea (B33335) Core Synthesis

The formation of the N,N'-disubstituted urea core is the pivotal step in synthesizing 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea and its derivatives. While several methods exist, the amine-isocyanate coupling reaction remains the most prevalent. However, due to the hazardous nature of isocyanates, alternative, safer synthetic routes have been developed.

Amine-Isocyanate Coupling Reactions

The most direct and widely employed method for the synthesis of this compound is the reaction between 4-aminopyridine (B3432731) and 4-chlorophenyl isocyanate. nih.govnih.gov This nucleophilic addition reaction is typically carried out in an inert solvent, such as acetone (B3395972) or dimethylformamide (DMF), at room temperature. mdpi.comnih.gov The reaction proceeds by the attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of the isocyanate.

The general scheme for this reaction is as follows:

Reactant 1: An appropriate arylamine (e.g., 4-aminopyridine).

Reactant 2: A corresponding aryl isocyanate (e.g., 4-chlorophenyl isocyanate).

Solvent: Anhydrous acetone, in the presence of a base like potassium carbonate. mdpi.com

Process: The primary sulfonamide is treated with the aryl isocyanate for an extended period, often up to 24 hours, at room temperature. An intermediate potassium salt is formed, which is then acidified to yield the final diaryl urea product. mdpi.com

This method is highly efficient, often providing good to excellent yields, and is tolerant of a wide range of functional groups on both the amine and isocyanate precursors, making it a versatile tool for generating libraries of analogues. nih.gov

Alternative Synthetic Routes to Urea Linkages

Concerns over the toxicity and handling of isocyanates have prompted the development of alternative synthetic strategies for forming the urea linkage. These methods often involve the in-situ generation of isocyanate equivalents or employ different coupling reagents.

Carbamate-Mediated Synthesis: One common alternative involves the use of carbamates. For instance, an amine can be reacted with phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate. nih.govgoogle.com This stable intermediate can then be reacted with a second amine under heating to form the unsymmetrical urea, releasing phenol (B47542) as a byproduct. nih.gov

Phosgene-Free Reagents: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) serve as safer alternatives to phosgene (B1210022) for activating amines. In a two-step, one-pot procedure, one amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine leads to the formation of the desired urea.

Palladium-Catalyzed Carbonylative Coupling: Modern cross-coupling methodologies offer another route. Palladium-catalyzed carbonylation of an aryl halide (like 4-chlorobromobenzene) with an amine (like 4-aminopyridine) in the presence of carbon monoxide provides a direct pathway to diaryl ureas.

Curtius Rearrangement: The Curtius rearrangement of an acyl azide, derived from a corresponding carboxylic acid, generates an isocyanate intermediate in situ. This can then be trapped by an amine to form the urea. This method avoids the isolation of the potentially hazardous isocyanate.

Structural Diversification and Derivatization Strategies for Pyridine-Urea Compounds

To explore the chemical space around the this compound scaffold, extensive derivatization is performed. These strategies involve modifying the chlorophenyl ring, altering the pyridine (B92270) moiety, and incorporating different heterocyclic systems or linkers to modulate the compound's physicochemical and pharmacological properties.

Substituent Modifications on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a frequent starting point for structural modification. Altering the substituents on this ring can significantly impact biological activity by influencing factors like lipophilicity, electronic properties, and steric interactions with target proteins.

Common modifications include:

Halogen Substitution: Introducing different halogens (e.g., fluorine, bromine) or multiple halogen atoms (e.g., 2,4-dichloro, 3,4-dichloro) can fine-tune the electronic nature and binding interactions of the molecule. mdpi.commdpi.com

Electron-Donating/Withdrawing Groups: The addition of groups like methoxy (B1213986) (-OCH3), trifluoromethyl (-CF3), or cyano (-CN) allows for a systematic study of electronic effects on activity. nih.govresearchgate.net For example, the synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl] analogues is common in the development of kinase inhibitors. nih.gov

Bulky Groups: Incorporating larger groups can probe the steric tolerance of the target's binding site.

These analogues are typically synthesized using the amine-isocyanate coupling method, starting with the appropriately substituted phenyl isocyanate.

Table 1: Examples of Substituent Modifications on the Phenyl Moiety

| Phenyl Moiety Substituent | Resulting Compound Name | Synthesis Method |

|---|---|---|

| 4-Chloro, 3-Trifluoromethyl | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(pyridin-4-yl)urea | Amine-Isocyanate Coupling |

| 3,4-Dichloro | 1-(3,4-Dichlorophenyl)-3-(pyridin-4-yl)urea | Amine-Isocyanate Coupling |

| 4-Methoxy | 1-(4-Methoxyphenyl)-3-(pyridin-4-yl)urea | Amine-Isocyanate Coupling |

Pyridine Ring Functionalization and Positional Isomeric Variations

Modifications to the pyridine ring are crucial for altering the polarity, basicity, and hydrogen bonding capabilities of the molecule.

Functionalization: Direct functionalization of the pyridine ring in the final urea product can be challenging. Therefore, it is more common to synthesize the desired functionalized aminopyridine first and then perform the urea-forming reaction. Substituents like methyl, methoxy, or trifluoroethoxy groups have been introduced at various positions on the pyridine ring to enhance biological activity. nih.govrsc.org

Table 2: Examples of Pyridine Ring Modifications

| Pyridine Moiety | Resulting Compound Name | Starting Pyridine Amine |

|---|---|---|

| Pyridin-2-yl | 1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea | 2-Aminopyridine |

| Pyridin-3-yl | 1-(4-Chlorophenyl)-3-(pyridin-3-yl)urea | 3-Aminopyridine |

| 3-Methyl-pyridin-2-yl | 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea | 2-Amino-3-methylpyridine |

Incorporation of Heterocyclic Systems and Linker Modifications

Replacing the pyridine or phenyl rings with other heterocyclic systems, or altering the urea linker itself, represents a more profound modification strategy aimed at discovering novel scaffolds with improved properties.

Heterocyclic Bioisosteres: The pyridine ring can be replaced with other heterocyles to modulate properties like solubility and target binding. Common bioisosteric replacements include:

Pyrimidine: The synthesis of 1-(4-chlorophenyl)-3-(pyrimidin-2-yl)urea has been reported, utilizing 2-aminopyrimidine (B69317) as the precursor. sigmaaldrich.comchemdad.com

Thiazole: Thiazole-containing ureas, such as 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea, are synthesized from the corresponding aminothiazole derivative. nih.govnih.gov

Isoxazole and Quinoxaline: More complex heterocyclic systems like isoxazol[3,4-b]pyridine and quinoxalindione have been incorporated, demonstrating the versatility of the urea synthesis methodology. nih.govnih.gov

Linker Modifications: The urea moiety itself can be considered a linker. While less common, modifications to this linker can be explored. This could involve creating thiourea (B124793) analogues by reacting an amine with an isothiocyanate, or replacing the urea with bioisosteres like squaramides, which mimic the hydrogen bonding pattern of ureas. nih.govmedchemexpress.com Additionally, the direct linkage between the two aryl rings can be extended or rigidified by inserting groups like vinyl, ethynyl, or another phenyl ring, which can significantly alter the conformational freedom of the molecule. researchgate.net

Table 3: Examples of Heterocyclic and Linker Modifications

| Modification Type | Example Compound Name | Key Precursors |

|---|---|---|

| Pyridine Replacement (Pyrimidine) | 1-(4-Chlorophenyl)-3-(pyrimidin-2-yl)urea | 4-Chlorophenyl isocyanate, 2-Aminopyrimidine |

| Pyridine Replacement (Thiazole) | 1-(4-Chlorophenyl)-3-(thiazol-2-yl)urea | 4-Chlorophenyl isocyanate, 2-Aminothiazole |

| Phenyl Replacement (Quinoline) | 1-(Quinolin-6-yl)-3-(pyridin-4-yl)urea | 6-Aminoquinoline, 4-Pyridyl isocyanate (or equivalent) |

Advanced Chemical Characterization Techniques for Structural Confirmation relevant to biological studies

Spectroscopic Analysis for Structural Validation (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The urea linkage (-NH-CO-NH-) is of central importance. For instance, in the synthesis of related pyridinesulfonamide ureas, the IR spectrum shows characteristic absorption bands for N-H stretching vibrations. For N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, distinct peaks were observed at 3427 and 3180 cm⁻¹ corresponding to the N-H groups. nih.gov Similarly, analysis of a co-crystal containing 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole identified key vibrational modes including a prominent band at 1599 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In the characterization of 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione, a related heterocyclic structure formed from a pyridyl urea intermediate, the proton signals are well-defined. mdpi.com The aromatic protons appear in the δ 7.20-8.51 ppm range, the NH proton of the quinazoline (B50416) ring shows a singlet at δ 11.63 ppm, and the methyl group on the pyridine ring appears as a singlet at δ 2.39 ppm. mdpi.com For similar compounds, the urea N-H protons typically appear as broad singlets in the downfield region of the spectrum.

¹³C NMR: This provides information on the different carbon environments within the molecule. For the same 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione, distinct signals were observed for the carbonyl carbons (δ 162.1 and 149.9 ppm) and the various aromatic and pyridine ring carbons between δ 114.1 and 149.7 ppm. mdpi.com The signal for the methyl carbon was found at δ 20.3 ppm. mdpi.com

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, the HRMS (ESI) analysis of 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione showed a sodium adduct ion [M+Na]⁺ at an m/z of 276.0750, which corresponds to the calculated value of 276.0743 for the formula C₁₄H₁₁N₃O₂Na. mdpi.com This close correlation confirms the elemental composition of the synthesized molecule.

Interactive Table: Spectroscopic Data for Related Pyridyl Urea Analogues

| Compound/Analogue | Technique | Key Data Points | Reference |

| N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | IR (KBr) | νmax 3427, 3180 (N-H) cm⁻¹ | nih.gov |

| 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | ¹H NMR (DMSO-d₆) | δ 11.63 (s, 1H, NH), 8.41-8.51 (m, 1H, Ar-H), 2.39 (s, 3H, CH₃) ppm | mdpi.com |

| 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | ¹³C NMR (DMSO-d₆) | δ 162.1, 149.9 (C=O), 20.3 (CH₃) ppm | mdpi.com |

| 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | HRMS (ESI) | m/z: [M+Na]⁺ calcd. for C₁₄H₁₁N₃O₂Na 276.0743; found 276.0750 | mdpi.com |

| 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-dimethyl amino methyl)-imidazo[1,2-a]pyridine | ¹H NMR (CDCl₃) | δ 2.23 (s, 6H, -N(CH₃)₂), 7.07-7.80 (m, 7H, Ar-H) ppm | researchgate.net |

Chromatographic Purity Assessment (e.g., HPLC)

While spectroscopic methods confirm the identity of a compound, they are less effective at quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical ingredients and research compounds. rjptonline.org It separates the target compound from any starting materials, by-products, or degradation products, allowing for precise quantification of purity.

A typical HPLC method for purity determination of a novel active pharmaceutical ingredient involves a reversed-phase column and gradient elution. rjptonline.org For example, a validated method for a potential anticonvulsant agent utilized a C18 column with a gradient mobile phase composed of methanol (B129727) and a phosphate (B84403) buffer. rjptonline.org The purity is determined by monitoring the column eluent with a UV detector at a wavelength where the main compound and potential impurities absorb light, such as 240 nm. rjptonline.org The area of the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. The method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision. rjptonline.org

Interactive Table: Example HPLC Method Parameters for Purity Assessment

| Parameter | Specification | Purpose | Reference |

| Column | ACE C18 (250x4.6mm, 5µm) | Stationary phase for separation based on hydrophobicity. | rjptonline.org |

| Mobile Phase | A: MethanolB: Phosphate buffer (pH 7.0) | Solvents that carry the sample through the column. | rjptonline.org |

| Elution Mode | Gradient | The composition of the mobile phase is changed over time to effectively separate compounds with different polarities. | rjptonline.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. | rjptonline.org |

| Detection | Diode-Array Detector (DAD) at 240 nm | Measures the absorbance of the compounds as they elute from the column for quantification. | rjptonline.org |

| Validation | According to ICH guidelines | Ensures the method is reliable, accurate, and reproducible for its intended purpose (purity determination). | rjptonline.org |

Biological Activity and Mechanistic Investigations of 1 4 Chlorophenyl 3 Pyridin 4 Yl Urea and Derivatives

In Vitro Pharmacological Profiling

The pharmacological landscape of 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea and its structural analogs is diverse, with significant research focusing on their interactions with various enzymes and receptors. These investigations have revealed potent inhibitory and modulatory activities that are of considerable interest in medicinal chemistry. The following sections detail the in vitro pharmacological profile of this class of compounds, based on available scientific literature.

The urea (B33335) scaffold is a key structural motif in a multitude of enzyme inhibitors. Derivatives of this compound have been synthesized and evaluated against several important enzyme targets, demonstrating a broad spectrum of inhibitory action.

Derivatives of this compound have emerged as significant inhibitors of key signaling pathways implicated in cancer, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a common feature in many human cancers. researchgate.netnih.govmdpi.com

In an effort to develop molecules that can overcome drug resistance and cancer migration, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and synthesized. nih.gov These compounds were engineered as hybrids of known PI3K and Hedgehog (Hh) signaling inhibitors. researchgate.net Mechanistic studies revealed that representative compounds from this series could effectively inhibit the PI3K/Akt/mTOR pathway by decreasing the phosphorylation of key downstream effectors such as Akt and S6K. nih.gov The inhibitory activity of selected compounds against various cancer cell lines underscores the potential of this chemical scaffold. For instance, one of the most promising derivatives exhibited potent activity against MDA-MB-231, T47D, and MCF-7 breast cancer cell lines. researchgate.net

While the primary focus has been on the PI3K/Akt/mTOR pathway, the broader applicability of urea derivatives as kinase inhibitors is well-documented. frontiersin.orgresearchgate.net However, specific inhibitory activity of this compound derivatives against kinases such as BRAF and ROCK has not been as extensively detailed in the reviewed literature. nih.gov

Table 1: Inhibitory Activity of Selected 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea Derivatives Against Breast Cancer Cell Lines

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. dergipark.org.tr It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. umsha.ac.ir The urea and thiourea (B124793) fragments are considered natural starting points for the design of urease inhibitors. nih.gov

Research into compounds structurally related to this compound has demonstrated potent urease inhibitory activity. For example, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives showed excellent inhibition of the enzyme, with several analogs being many folds more active than the standard inhibitor, thiourea. nih.gov The most potent compound in this series exhibited an IC50 value of 0.32 ± 0.01 µM. nih.gov Similarly, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent, uncompetitive inhibitor of jack bean urease. nih.gov These findings highlight that the 4-chlorophenyl urea moiety is a key pharmacophore for potent urease inhibition.

Table 2: Urease Inhibitory Activity of Structurally Related (Thio)urea and Thiosemicarbazide Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, converting them to their corresponding diols. nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. mdpi.com The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors. mdpi.com

A range of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been synthesized and shown to be potent inhibitors of both human and murine sEH. nih.gov For instance, the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea demonstrated a significant increase in potency compared to earlier adamantyl-urea based inhibitors. nih.gov Another potent inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), has been extensively studied for its therapeutic effects. mdpi.com Furthermore, sulfonyl urea derivatives have also been investigated, with some showing promising inhibitory potential against human and mouse sEH. mdpi.com These studies confirm that the diaryl urea scaffold, including structures with a chlorophenyl group, is a versatile template for developing potent sEH inhibitors.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Consequently, its inhibitors are of great interest in the cosmetic and food industries. nih.govmdpi.com

While direct studies on the inhibition of tyrosinase by this compound are not extensively reported, research on related heterocyclic structures provides some context. For example, various 3-hydroxypyridin-4-one derivatives have been designed and synthesized, showing tyrosinase inhibitory effects with IC50 values in the micromolar range. rsc.org The inhibitory mechanism of many compounds against tyrosinase involves the chelation of copper ions at the enzyme's active site. nih.gov Although the pyridine (B92270) ring is present in the title compound, its specific substitution pattern and the urea linkage create a distinct electronic and structural profile compared to the hydroxypyridinones, and further investigation would be required to establish its activity against tyrosinase.

Beyond enzyme inhibition, urea-based compounds have been identified as effective modulators of G protein-coupled receptors (GPCRs).

Specifically, derivatives of 1-(4-chlorophenyl)-3-urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.govrti.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a different mechanism of receptor modulation. In one study, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were synthesized and evaluated for their potency as CB1 negative allosteric modulators (NAMs). nih.gov The introduction of different substituents to the phenethyl group allowed for the exploration of structure-activity relationships, with 3-position substitutions (e.g., Cl, F, Me) generally affording enhanced potency. nih.gov These findings indicate that the 1-(4-chlorophenyl)-3-urea scaffold can serve as a template for developing molecules that modulate the activity of the CB1 receptor, which is an important target for various neurological and psychiatric conditions. Other research has explored urea derivatives for their modulatory activity on opioid receptors, further demonstrating the versatility of this chemical class in targeting GPCRs. nih.gov

Receptor Ligand and Modulator Assessments

Cannabinoid CB1 Receptor Allosteric Modulation

This compound belongs to a class of diarylurea compounds investigated for their ability to allosterically modulate the cannabinoid CB1 receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by endogenous cannabinoids (like anandamide) and classic agonists (like Δ⁹-THC). nih.gov This interaction can subtly change the receptor's shape, thereby enhancing (positive allosteric modulation, PAM) or diminishing (negative allosteric modulation, NAM) the effects of the primary ligand. nih.gov This approach offers a potential therapeutic advantage over direct antagonists by providing a more nuanced level of receptor inhibition, which may avoid the side effects associated with complete blockade of CB1 signaling. nih.govacs.org

Derivatives of this compound have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govacs.org In functional assays, such as those measuring intracellular calcium mobilization, these compounds have been shown to dose-dependently reduce the maximum effect (Emax) of CB1 receptor agonists like CP55,940. nih.govnih.govacs.org This reduction in agonist efficacy is a hallmark characteristic of negative allosteric modulation.

Interestingly, many of these diarylurea-based NAMs exhibit a complex pharmacological profile. While they act as NAMs in functional assays, they simultaneously enhance the binding of radiolabeled CB1 agonists like [³H]CP55,940 in binding assays. nih.govacs.org For instance, the related compound PSNCBAM-1 was found to increase [³H]CP55,940 binding with an EC50 of 167 nM, achieving a maximum increase of approximately 74%. nih.govacs.org This dual activity highlights the complex nature of allosteric modulation at the CB1 receptor. Structural studies on related compounds have identified the allosteric binding site as an extrahelical pocket within the inner leaflet of the cell membrane, near transmembrane helices 2, 3, and 4. researchgate.netiasp-pain.org Binding to this site is thought to impede the conformational changes, particularly the rearrangement of transmembrane helix 2, that are necessary for full receptor activation by an agonist. researchgate.net

Table 1: Allosteric Modulatory Activity of a Representative Diarylurea Derivative (PSNCBAM-1) at the CB1 Receptor

| Assay Type | Parameter | Orthosteric Ligand | Value | Reference |

|---|---|---|---|---|

| Binding Assay | EC50 (Binding Enhancement) | [³H]CP55,940 | 167 nM | nih.govacs.org |

| Functional Assay (Calcium Mobilization) | IC50 (Inhibition) | CP55,940 | 184 nM | nih.govacs.org |

Neuropeptide Y5 Receptor Antagonism

The neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is a significant area of research in the regulation of energy homeostasis and appetite. nih.gov Antagonists of the NPY Y5 receptor are being investigated as potential treatments for obesity, as they have been shown to reduce body weight gain in diet-induced obese animal models. nih.govnih.gov The mechanism involves suppressing food intake and adiposity. nih.gov

While the urea scaffold is present in some known NPY Y5 receptor antagonists, specific data detailing the activity of this compound as an NPY Y5 receptor antagonist is not prominently available in the current body of scientific literature. nih.gov Research in this area has focused on other structural classes, such as carbazole (B46965) derivatives and cyclohexylureas, which have demonstrated potent and selective antagonism at the human Y5 receptor with Ki values in the low nanomolar range. nih.govmedchemexpress.com For example, the cyclohexylurea (B1359919) compound 21c was identified as a potent NPY Y5 receptor antagonist that showed an anti-obesity profile in diet-induced obese rats. nih.gov Further screening and targeted studies would be required to determine if this compound or its close derivatives possess significant activity at this receptor.

Other G-Protein Coupled Receptor Interactions (e.g., Opioid Receptors)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant percentage of modern pharmaceuticals. frontiersin.orgnih.gov Their involvement in a vast array of physiological processes makes them attractive targets for drug discovery. nih.gov Beyond the well-documented effects on the CB1 receptor, the broader GPCR interaction profile for this compound is less characterized.

However, the versatile urea scaffold has been incorporated into ligands targeting other GPCRs. For instance, recent studies have explored 1,3-disubstituted urea derivatives for their modulatory effects on opioid receptors. nih.gov Opioid receptors (μ, δ, and κ) are critical GPCRs for pain modulation. painphysicianjournal.com One study synthesized a series of 1-arylimidazoline-2-yl)-3-arylalkylurea derivatives and tested their interaction with the μ-opioid receptor (MOP). One compound, when co-administered with the full agonist DAMGO, was found to inhibit β-arrestin recruitment, suggesting it acts as a negative allosteric modulator (NAM) of the MOP receptor. nih.gov This indicates that the diarylurea chemical framework has the potential to interact with allosteric sites on various GPCRs, including the opioid receptor family. Comprehensive screening of this compound against a broad panel of GPCRs would be necessary to fully elucidate its selectivity and identify any potential off-target activities.

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

The diarylurea scaffold, exemplified by the FDA-approved drug Sorafenib, is a well-established pharmacophore in the design of anticancer agents. nih.gov Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative and cytotoxic effects against a wide range of human cancer cell lines. nih.govnih.gov These compounds have demonstrated significant potential, often exhibiting broad-spectrum activity across various cancer types. nih.gov

Research has confirmed the cytotoxic potential of pyridine-urea derivatives against multiple cancer cell lines. Studies on related 1,3-disubstituted thiourea analogs, which share a similar structural framework, have shown high cytotoxicity against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often in the low micromolar range. nih.gov For example, a 3,4-dichlorophenylthiourea derivative registered an IC50 of 1.5 µM against the SW620 metastatic colon cancer cell line. nih.gov

Specifically, compounds with the 1-phenyl-3-(pyridin-yl)urea core structure have been tested against the NCI-60 human cancer cell line panel. nih.gov Certain derivatives showed potent, broad-spectrum activity. For example, compound 5a from one study (a 1-(4-chlorophenyl)-3-(4-(1-(piperidin-4-ylmethyl)pyridin-4-yl)phenyl)urea derivative) exhibited significant inhibition against colon (KM12, IC50: 1.25 µM), CNS (SNB-75, IC50: 1.26 µM), and renal (A498, IC50: 1.33 µM) cancer cell lines. nih.gov The cytotoxic efficacy of various urea and phosphomolybdate-based compounds has also been documented against lung (A549), liver (HepG2), and breast (MCF-7) cancer cells, demonstrating the broad applicability of these chemical motifs in cancer research. rsc.orgnih.gov

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of Representative Pyridine-Urea and Related Derivatives Against Various Human Cancer Cell Lines

| Compound Type | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

|---|---|---|---|---|---|---|

| Phosphomolybdate Hybrid | 25.17 | - | - | 32.11 | 33.79 | rsc.org |

| Benzofuran Derivative (7) | 6.3 | - | - | - | 11.0 | mdpi.com |

| Benzofuran Derivative (8) | 3.5 | - | - | - | 3.8 | mdpi.com |

| Dichlorophenyl Urea (COH-SR4) | - | - | - | - | - | houstonmethodist.org |

| Pyridine-Urea (8e) | - | - | - | 0.22 | - | nih.gov |

| 3,4-Dichlorophenylthiourea (2) | - | - | ≤ 10 | - | - | nih.gov |

Note: Data represents various derivatives within the broader chemical class, as specific IC50 values for the exact title compound against this full panel are not consistently reported in single sources.

The anticancer effects of this compound derivatives are often mediated by the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. houstonmethodist.orgnih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells. mdpi.com Diarylurea compounds have been shown to trigger apoptosis through various signaling cascades. One common pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases (like caspase-3, -8, and -9), which are the executioner enzymes of apoptosis. nih.govresearchgate.net For instance, a novel bis-aryl urea compound was found to induce apoptosis via a pathway involving cathepsin D, Bid, Bax, Cytochrome C, and the subsequent activation of caspase 9 and 3. researchgate.net

In addition to apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.netnih.gov The cell cycle is controlled by checkpoints that ensure genomic integrity. nih.govkhanacademy.org Treatment with urea derivatives has been observed to cause cells to accumulate in specific phases of the cell cycle. For example, a dichlorophenyl urea compound, COH-SR4, was found to induce G2/M phase cell cycle arrest in melanoma cells, an effect associated with decreased levels of CDK4 and cyclin B1. houstonmethodist.org Other related compounds have been shown to arrest the cell cycle in the G0/G1 or S phase, often through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27. researchgate.netnih.gov This disruption of cell cycle progression halts proliferation and can ultimately lead to apoptotic cell death. mdpi.com

Anti-infective Activities (e.g., Antibacterial, Antiviral, Antiparasitic)

While the primary focus of research on this compound and its analogs has been on their roles as receptor modulators and anticancer agents, the urea and thiourea scaffolds have also been explored for anti-infective properties. The chemical versatility of these structures allows for modifications that can lead to activity against various pathogens. researchgate.net

Studies have been conducted on newly synthesized urea and thiourea derivatives to screen for in vitro antibacterial activity. researchgate.net For example, a study involving the synthesis of compounds such as 1-(4-chlorophenyl)(2-hydroxyphenyl) methyl urea and its thiourea analog demonstrated that these molecules could be screened for activity against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Although comprehensive data on the specific antiviral or antiparasitic activities of this compound are limited in publicly available literature, the broader class of urea derivatives has shown promise. The development of compounds with these scaffolds continues to be an area of interest in the search for novel antimicrobial agents. Further targeted screening is necessary to determine the full spectrum of anti-infective potential for this specific compound.

Anti-inflammatory and Anticonvulsant Activity Screening

Urea derivatives have been a subject of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticonvulsant properties. The core urea structure serves as a versatile scaffold for developing therapeutic agents. While specific research on the anti-inflammatory activity of this compound is not extensively detailed in the provided search results, the general class of urea compounds is recognized for its potential in treating topical inflammatory skin conditions. google.com The mechanism, while not always fully elucidated, points to the valuable application of urea-based compounds in managing dermatological inflammation. google.com

In the realm of anticonvulsant activity, various derivatives of phenyl-urea have demonstrated notable efficacy in preclinical seizure models. nih.gov For instance, the derivative 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea showed significant anticonvulsant effects in the maximal electroshock (MES) induced seizure model, with a 50% effective dose (ED50) of 28.5 mg/kg. nih.gov Similarly, other complex urea derivatives have shown potent activity in both the MES test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. mdpi.com

Pyridinyl-sulfonyl ureas and thioureas have also been evaluated, showing profiles similar to the established anticonvulsant drug phenytoin. nih.gov These compounds were active in the MES test, indicating their potential to prevent the spread of seizures. nih.gov Specifically, certain sulfonylthiourea derivatives emerged with ED50 values as low as 1.19 mg/kg and 1.72 mg/kg in the MES test in mice, highlighting the potency of this chemical class. nih.gov The data underscores the therapeutic potential of modifying the urea scaffold to develop potent anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected Urea Derivatives

| Compound Name/Class | Seizure Model | Finding |

|---|---|---|

| 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea | Maximal Electroshock (MES) | ED50 = 28.5 mg/kg nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | ED50 = 68.30 mg/kg mdpi.com |

| Pyrid-3-yl-sulfonyl ureas/thioureas | Maximal Electroshock (MES) | Active, with some derivatives having ED50 values as low as 1.19 mg/kg. nih.gov |

Preclinical Biological Assessment Methodologies

In Vitro Absorption, Distribution, Metabolism Studies (mention generally relevant for drug development)

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in the early stages of drug discovery and development. wuxiapptec.comeurofinsdiscovery.com These laboratory-based assays are conducted outside of a living organism, using cellular or subcellular systems to predict a drug candidate's pharmacokinetic properties. bioduro.com The primary goal is to assess the compound's ability to reach its target in the body and to identify potential liabilities before advancing to more complex and resource-intensive in vivo studies. wuxiapptec.comwuxiapptec.com

Key aspects of in vitro ADME testing include:

Absorption: These assays evaluate a compound's ability to cross physiological barriers, such as the intestinal wall. wuxiapptec.com Common models include the Caco-2 cell permeability assay, which simulates the human intestinal epithelium. bioduro.com

Distribution: Studies in this area predict how a compound will distribute throughout the body's tissues and fluids. wuxiapptec.com Plasma protein binding assays are crucial, as only the unbound fraction of a drug is typically active and available for metabolism and excretion.

Metabolism: These tests investigate how the body will chemically modify and break down a drug candidate, primarily using liver-derived systems like microsomes or hepatocytes. bioduro.com A major focus is on the cytochrome P450 (CYP450) family of enzymes to assess metabolic stability and identify potential drug-drug interactions. criver.com

Excretion: While primarily assessed in vivo, in vitro studies using transporter assays can provide initial insights into how a compound might be eliminated from the body. bioduro.com

Early characterization of ADME properties helps to guide the optimization of chemical structures, select the most promising drug candidates, and predict potential human pharmacokinetics. wuxiapptec.comcriver.com

Animal Model Design for Efficacy Evaluation (general models, not specific findings)

Preclinical animal models are a critical step in drug development, serving as the bridge between early laboratory research and human clinical trials. numberanalytics.combiobostonconsulting.com The primary purpose of these models is to evaluate the therapeutic efficacy and safety of a new drug candidate in a living biological system that mimics aspects of a human disease. biobostonconsulting.combiotrial.com The selection and design of an appropriate animal model are crucial for obtaining reliable and translatable data. numberanalytics.com

Commonly used animal models in preclinical research include:

Rodents (Mice and Rats): Due to their genetic similarity to humans, cost-effectiveness, and ease of handling, rodents are the most frequently used models. biobostonconsulting.commdpi.com They are employed across various therapeutic areas, including oncology, central nervous system disorders, and cardiovascular diseases, to assess a drug's intended therapeutic effects. biotrial.commdpi.com

Larger Animals (Rabbits, Dogs, Primates): For more complex studies, larger animals may be necessary as their physiology can more closely resemble that of humans in terms of metabolism and disease progression. biobostonconsulting.commdpi.com These models are often used in later-stage preclinical testing. mdpi.com

The design of an efficacy study involves selecting a model that accurately reflects the human disease's pathology. biotrial.com For instance, in oncology, xenograft models (transplanting human tumor tissues into immunocompromised mice) are widely used to evaluate the efficacy of new anti-cancer drugs. biotrial.commdpi.com In central nervous system research, models may be designed to replicate symptoms of conditions like epilepsy or depression to test the efficacy of novel treatments. biotrial.com These studies are essential for determining if a drug works as intended and for gathering the necessary evidence to support moving forward to human trials. biobostonconsulting.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Identification of Key Pharmacophoric Elements within the Diarylurea Scaffold

The diarylurea moiety itself is a critical pharmacophoric element. The urea (B33335) linkage (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor. The two NH groups can act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. nih.govresearchgate.net This allows for strong and directional interactions with amino acid residues in the binding sites of proteins.

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of diarylurea derivatives can be finely tuned by modifying the substituents on the aryl rings. These modifications can alter the electronic properties, steric bulk, and conformational flexibility of the molecule, thereby affecting its binding affinity and selectivity for its biological target. nih.gov

The presence and position of halogen substituents on the aryl rings can have a profound impact on the biological activity of diarylurea compounds. In the case of 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea, the chlorine atom on the phenyl ring is a key feature. Halogens can influence the electronic nature of the aromatic ring, affecting its interaction with the target protein. They can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Studies on related diarylurea compounds have shown that the type and position of the halogen can significantly alter potency. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions at the 3-position of the phenethyl group with chlorine or fluorine resulted in enhanced potency. nih.gov Research on sulfur-containing flavonoids also suggests that the size of the halogen substituent can be a more critical factor than its polarity or electronic effects in determining biological activity. nih.gov Furthermore, the introduction of halogen atoms can reduce the contribution of H···H contacts in crystal packing, which can influence the molecule's solid-state properties. nih.gov

The introduction of different alkyl or aryl groups on the pyridine (B92270) and phenyl rings can significantly impact the steric and electronic properties of the diarylurea scaffold, thereby influencing its biological activity. nih.gov

Steric Effects: The size and shape of substituents can dictate how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, appropriately sized substituents can enhance binding by occupying specific hydrophobic pockets within the active site.

Electronic Effects: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) can alter the charge distribution across the molecule. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target. For example, electron-withdrawing groups can increase the acidity of the urea NH protons, potentially leading to stronger hydrogen bonds.

In a study of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, the addition of a morpholine (B109124) or a pyridine-3-yl group resulted in potent cytotoxicity against several cancer cell lines. researchgate.net This highlights how the specific nature of the aryl substitution can dramatically influence the compound's anticancer activity.

Here is a table summarizing the effects of different substituents on the activity of diarylurea analogs based on various studies:

| Substituent | Position | Effect on Activity | Reference Compound Series |

|---|---|---|---|

| Cl, F, Me | 3-position of phenethyl group | Enhanced Potency | 3-(4-chlorophenyl)-1-(phenethyl)urea analogs nih.gov |

| Various | 4-position of phenethyl group | Generally Less Potent | 3-(4-chlorophenyl)-1-(phenethyl)urea analogs nih.gov |

| Morpholine or Pyridine-3-yl | p-aryl group | Potent Cytotoxicity | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives researchgate.net |

The urea linkage in diarylurea compounds is not completely rigid and possesses some degree of conformational flexibility. The rotation around the C-N bonds of the urea group can be restricted due to the partial double bond character of these bonds. This can lead to different conformers, and the preferred conformation in solution and at the binding site can influence biological activity.

Studies have shown that the two aryl rings in N,N'-diaryl ureas often adopt a cis or anti relationship relative to the urea oxygen. researchgate.net The energetic barrier to rotation around the Ar-N bonds can be influenced by the nature of the substituents on the aryl rings. The planarization of the two aryl planes in diarylureas may play a crucial role in their interactions and crystal packing. acs.org This conformational preference can be important for pre-organizing the molecule for optimal binding to its target. The flexibility of the urea moiety can also allow for induced-fit binding to the target protein.

Molecular Interactions and Binding Modes with Biological Targets (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological activity of this compound and related diarylureas is a direct result of their molecular interactions with their biological targets. These interactions are primarily non-covalent and include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: As previously mentioned, the urea moiety is a key player in forming hydrogen bonds. The NH groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor. nih.govresearchgate.net These hydrogen bonds are often crucial for anchoring the molecule in the active site of the target protein. For example, in many kinase inhibitors, the diarylurea motif forms one or two hydrogen bonds with a conserved glutamic acid residue and one with the backbone amide of an aspartic acid in the DFG motif. nih.gov

Hydrophobic Interactions: The aryl rings of the diarylurea scaffold are hydrophobic and can engage in favorable interactions with nonpolar regions of the protein's binding pocket. columbia.eduresearchgate.net The 4-chlorophenyl group, in particular, contributes to these hydrophobic interactions. The size, shape, and electronic properties of these rings determine the strength and specificity of these interactions. Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site can also significantly contribute to binding affinity. nih.gov

A summary of key molecular interactions is provided in the table below:

| Interaction Type | Key Molecular Feature | Interacting Partner on Target | Significance |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Urea NH groups | Amino acid residues (e.g., Asp, Glu) | Anchoring the molecule in the active site nih.gov |

| Hydrogen Bonding (Acceptor) | Urea carbonyl oxygen | Amino acid residues | Orienting the molecule for optimal binding nih.gov |

| Hydrophobic Interactions | 4-Chlorophenyl and Pyridine rings | Nonpolar pockets in the binding site | Contributing to binding affinity columbia.eduresearchgate.net |

| π-π Stacking | Aromatic rings | Aromatic amino acid residues (Phe, Tyr, Trp) | Enhancing binding affinity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For diarylurea derivatives, QSAR models can be developed to predict the biological potency of new, unsynthesized analogs.

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be built.

For example, a QSAR analysis of urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents indicated that lipophilicity was a key driver of improved activity. nih.gov Such insights are invaluable for guiding the design of new compounds with enhanced potency and selectivity. Pharmacophoric modeling and 3D-QSAR studies have also been successfully applied to other urea-based inhibitors to understand the necessary structural requirements for their activity. nih.gov

Computational Chemistry and Rational Drug Design Approaches

Ligand-Based Design Methodologies

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or when a sufficient number of active ligands are available to derive a model of the required pharmacophoric features.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea and related diaryl urea (B33335) compounds, pharmacophore models have been generated to understand their interactions with various biological targets, particularly protein kinases.

A typical pharmacophore model for diaryl urea-based kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), generally includes:

Hydrogen Bond Donors: The N-H groups of the urea moiety are crucial for forming hydrogen bonds with the protein backbone in the hinge region of the kinase domain.

Hydrogen Bond Acceptors: The carbonyl oxygen of the urea and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The 4-chlorophenyl and pyridin-4-yl rings provide essential hydrophobic interactions with nonpolar residues in the binding pocket.

The generation of these hypotheses often involves aligning a set of active compounds and identifying common chemical features. Validation of a pharmacophore model is a critical step and is typically performed by screening a database of known active and inactive compounds. A robust model should be able to distinguish between these two classes with high accuracy. Such validated models can then be used for virtual screening to identify novel and structurally diverse compounds with the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubaya.ac.id For derivatives of this compound, 2D and 3D-QSAR studies have been instrumental in lead optimization. mdpi.com

In a typical QSAR study involving diaryl urea analogs, a variety of molecular descriptors are calculated for each compound, including:

Electronic Descriptors: Such as partial charges and dipole moments, which can influence electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding site.

Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (logP), which is a measure of a compound's lipophilicity and can affect its membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

These descriptors are then used to build a regression model that correlates them with the observed biological activity (e.g., IC50 values). The resulting QSAR equation can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogs. For instance, QSAR studies on similar urea-containing compounds have highlighted that lipophilicity is a key driver for improved activity. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Diaryl Urea Derivatives

| Descriptor Type | Example | Influence on Activity |

|---|---|---|

| Electronic | Partial Atomic Charges | Electrostatic interactions with the target protein. |

| Steric | Molecular Weight, Molar Refractivity | Size and shape complementarity with the binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Binding to nonpolar regions of the target and membrane permeability. |

Structure-Based Design Methodologies

Structure-based drug design relies on the known 3D structure of the biological target, which is often determined through techniques like X-ray crystallography or NMR spectroscopy.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies have been extensively used to predict its binding mode within the ATP-binding pocket of various protein kinases, such as VEGFR-2. nih.govsemanticscholar.org

A typical predicted binding mode for this compound in the active site of VEGFR-2 reveals several key interactions:

The urea moiety forms two crucial hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region of the kinase.

The 4-chlorophenyl group occupies a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other favorable interactions.

The pyridin-4-yl ring extends into another region of the binding site, where it can form hydrogen bonds or pi-stacking interactions with surrounding amino acid residues.

These docking simulations provide a structural basis for the observed activity of the compound and can guide the design of new analogs with improved binding affinity. For example, modifications to the phenyl or pyridine rings can be explored to enhance hydrophobic or polar interactions within the binding pocket. nih.gov

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govjppres.com MD simulations can be used to assess the stability of the docked pose of this compound within the receptor's binding site.

By simulating the movement of atoms in the complex, MD can provide insights into:

The stability of key hydrogen bonds and hydrophobic interactions.

The conformational changes in both the ligand and the protein upon binding.

The role of water molecules in mediating ligand-receptor interactions.

The results of MD simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy, which is a measure of the affinity of the ligand for the receptor. bcrcp.ac.in

Scaffold hopping is a computational strategy used in drug design to identify new molecular scaffolds that can retain the biological activity of a known active compound while having a different core structure. rsc.orgnih.gov This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. redheracles.net

For this compound, scaffold hopping strategies could involve:

Replacing the urea core: The central urea moiety could be replaced with other bioisosteric groups that can maintain the key hydrogen bonding interactions, such as thiourea (B124793), guanidine, or various heterocyclic rings.

Modifying the aromatic rings: The 4-chlorophenyl or pyridin-4-yl rings could be replaced with other aromatic or heteroaromatic systems to explore new interactions within the binding pocket or to improve physicochemical properties. For instance, replacing a phenyl ring with a pyridyl substituent is a common strategy. rsc.org

These strategies can be guided by computational methods such as 3D shape similarity searches or pharmacophore-based virtual screening to identify promising new scaffolds for synthesis and biological evaluation. nih.gov

Virtual Screening Techniques for Novel Lead Discovery

Virtual screening is a powerful computational methodology used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. For a scaffold like this compound, virtual screening can be employed to discover novel lead compounds with potentially enhanced biological activity.

The process often begins with the selection of a specific biological target, for instance, a protein kinase known to be overactive in a particular disease. The three-dimensional structure of this target, obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or predicted using homology modeling, is a prerequisite for structure-based virtual screening.

A typical virtual screening workflow for discovering novel leads based on the this compound scaffold would involve the following steps:

Library Preparation: A large database of chemical compounds, which can range from commercially available molecules to virtually generated libraries, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Target-Based Screening (Molecular Docking): Molecular docking simulations are performed to predict the preferred orientation of each compound from the library within the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each docked compound. Compounds with the best docking scores are considered potential hits.

Ligand-Based Screening (Pharmacophore Modeling): If the 3D structure of the target is unknown, a pharmacophore model can be developed based on the chemical features of known active compounds, such as this compound. This model represents the essential steric and electronic features required for biological activity. The compound library is then screened to find molecules that match the pharmacophore model.

Filtering and Hit Selection: The initial list of hits from either screening method is further refined using various filters. These can include physicochemical properties (e.g., Lipinski's rule of five to assess drug-likeness), ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and visual inspection of the binding poses to ensure key interactions with the target are present.

Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and subjected to in vitro biological assays to confirm their activity.

While a specific, detailed virtual screening study for this compound is not extensively documented in publicly available literature, a representative example based on similar pyridinyl urea-containing kinase inhibitors can illustrate the process and potential outcomes.

In a hypothetical virtual screening campaign targeting a specific protein kinase, the this compound scaffold could be used as a query for similarity-based screening or as a fragment for library design. The following tables present plausible data that could be generated from such a study.

Table 1: Virtual Screening Funnel for Novel Kinase Inhibitors

| Screening Stage | Number of Compounds | Key Selection Criteria |

| Initial Compound Library | 1,500,000 | Commercially available compounds |

| Pharmacophore-Based Filtering | 150,000 | 3D pharmacophore model based on known urea-based kinase inhibitors |

| Molecular Docking (High-Throughput) | 25,000 | Docking score > -8.0 kcal/mol in the ATP-binding site |

| ADMET Filtering | 5,000 | Favorable predicted drug-like properties and low toxicity risk |

| Visual Inspection & Clustering | 100 | Diverse chemical scaffolds with key hydrogen bond interactions |

| Final Hits for In Vitro Testing | 20 | Novel structures with high predicted affinity and good ADMET profile |

Table 2: Profile of Top 5 Virtual Hits for Experimental Validation

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Key Predicted Interactions | Lipinski's Rule of Five Violations |

| VS-Hit-01 | -10.2 | 8.5 | H-bonds with hinge region; Pi-pi stacking with catalytic loop | 0 |

| VS-Hit-02 | -9.8 | 8.2 | H-bonds with hinge region; Salt bridge with DFG motif | 0 |

| VS-Hit-03 | -9.5 | 8.0 | H-bonds with hinge region and gatekeeper residue | 0 |

| VS-Hit-04 | -9.3 | 7.9 | H-bonds with hinge region; Hydrophobic interactions | 0 |

| VS-Hit-05 | -9.1 | 7.7 | H-bonds with hinge region; Cation-pi interaction | 0 |

These virtual screening techniques, by leveraging the structural information of both the target protein and known inhibitors like this compound, enable the efficient exploration of vast chemical space. This rational approach significantly enhances the probability of discovering novel lead compounds with desired biological activities, paving the way for the development of next-generation therapeutics.

Future Research Directions and Therapeutic Advancement

Exploration of Undiscovered Molecular Targets

The phenylurea moiety is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets. While specific targets for 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea are not fully elucidated, the activities of its analogues suggest several promising avenues for exploration. Derivatives have been identified as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways. researchgate.netnih.gov Specifically, certain N,Nʹ-diarylurea compounds have been shown to target the PI3K/Akt pathway in non-small-cell lung cancer cells. researchgate.net

Beyond oncology, the phenylurea scaffold has been successfully adapted to target other diseases. Analogues have been developed as:

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors , representing a potential immunotherapeutic strategy for cancer. nih.gov

Allosteric modulators of the Cannabinoid Type-1 (CB1) receptor , with implications for treating cocaine addiction. nih.gov

Dual-target ligands for glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ) , offering a potential treatment for type 2 diabetes. researchgate.net

Inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus, suggesting a role as antimicrobial agents that could reverse antibiotic resistance. nih.gov

Future research should, therefore, involve broad-based screening of this compound against various target families, including kinases, G protein-coupled receptors (GPCRs), and metabolic enzymes, to uncover potentially novel mechanisms of action and expand its therapeutic applicability.

Rational Design of Next-Generation Analogues with Enhanced Specificity and Efficacy

Rational drug design, leveraging structure-activity relationships (SAR) and computational modeling, is crucial for optimizing the therapeutic profile of lead compounds like this compound. Studies on related diaryl urea (B33335) derivatives have provided a strong foundation for designing next-generation analogues.

For instance, the design of hybrid molecules combining the structural features of known PI3K and Hedgehog pathway inhibitors has yielded potent dual-pathway agents. researchgate.net SAR studies on various phenylurea series have demonstrated that specific substitutions on the aromatic rings can dramatically influence potency and selectivity. nih.govdntb.gov.ua For example, in one series of pyridine-ureas, compounds with a 3-trifluoromethyl or 3,5-bis(trifluoromethyl)phenyl group exhibited significant inhibitory activity against VEGFR-2. mdpi.com Similarly, in a series of IDO1 inhibitors, para-substitution on the phenyl ring was strongly preferred, with halogens and small alkyl groups yielding the best activity. nih.gov

Computational approaches, such as in silico molecular docking, can predict the binding interactions of novel analogues with their targets, guiding synthetic efforts. researchgate.netnih.gov This was effectively used to understand the binding of a phenylurea derivative to the allosteric pocket of Akt and sites on mTORC2. researchgate.net Future design strategies should focus on modifying the chlorophenyl and pyridyl rings to enhance interactions with the target's binding site, improve pharmacokinetic properties, and minimize off-target effects.

Below is a table summarizing structure-activity relationship findings from studies on related phenylurea compounds, which can inform the rational design of new analogues.

| Scaffold/Series | Target/Activity | Key SAR Findings |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | Antiproliferative (A549, HCT-116, PC-3 cells) | The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea was identified as the most potent against the tested cell lines. nih.govdntb.gov.ua |

| Pyridine-Ureas | VEGFR-2 Inhibition / Anticancer (MCF-7 cells) | Introduction of electron-withdrawing groups like -CF3 or -Cl at position 3 of the phenyl ring enhanced activity. The 3,5-bis(trifluoromethyl)phenyl analogue was highly potent. mdpi.com |

| Phenyl Urea Derivatives | IDO1 Inhibition | Para-substitution on the phenyl ring is strongly preferred over ortho or meta positions. Para-halogen or small para-alkyl groups produced good inhibition, while larger groups led to loss of activity. nih.gov |

| 3-(4-chlorophenyl)-1-(phenethyl)urea | CB1 Receptor Allosteric Modulation | Substitutions at the 3-position of the phenethyl group (e.g., Cl, F, Me) enhanced potency, while 4-position analogues were generally less potent. nih.gov |

Development of Advanced Methodologies for Biological Evaluation

To fully characterize the biological effects of this compound and its future analogues, a suite of advanced biological evaluation methods is necessary. Standard preliminary assessments include in vitro antiproliferative assays (e.g., MTT assay) against various cancer cell lines and specific enzyme inhibition assays. nih.govmdpi.com

Moving beyond these initial screens, more sophisticated techniques are required to elucidate the mechanism of action. These include:

Cell-based assays: Flow cytometry can be used to analyze the effects on cell cycle progression and apoptosis induction. nih.govdntb.gov.ua

Target validation: Western blot and immunofluorescence analyses can confirm the modulation of specific signaling pathways, such as the phosphorylation status of proteins like Akt. researchgate.net

Advanced in vitro models: To better mimic the physiological environment, testing should progress from 2D cell cultures to more complex models like 3D tumor spheroids or organoids.

Target engagement assays: Techniques such as cellular thermal shift assays (CETSA) can confirm direct binding of the compound to its intended target within a cellular context.

Omics technologies: Unbiased approaches like proteomics and metabolomics can provide a global view of the cellular pathways affected by the compound, potentially revealing unexpected mechanisms or off-target effects.

These advanced methodologies will provide a comprehensive understanding of the compound's biological profile, which is essential for its progression through the drug development pipeline.

Synergistic Approaches in Combination Therapies

Given that complex diseases like cancer often involve multiple redundant signaling pathways, combination therapy is a cornerstone of modern treatment. The molecular targets associated with phenylurea derivatives make them prime candidates for synergistic therapeutic strategies.

A compelling rationale exists for combining inhibitors of the PI3K/Akt/mTOR and Hedgehog pathways, as studies have shown that such combinations can produce synergistic effects, delay the onset of drug resistance, and inhibit cancer cell migration in breast cancer models. researchgate.net If this compound or its analogues are confirmed to inhibit one of these pathways, a logical next step would be to evaluate them in combination with known inhibitors of the other pathway or with standard-of-care chemotherapeutic agents.

Furthermore, in the context of infectious diseases, phenylurea-based inhibitors of PBP4 in S. aureus have the potential to reverse resistance to β-lactam antibiotics. nih.gov This suggests a synergistic approach where the compound could be co-administered with traditional antibiotics to restore their efficacy against resistant bacterial strains. Future research should systematically explore these combination strategies in vitro and in subsequent in vivo models.

Bridging Fundamental Research to Translational Applications

The ultimate goal of drug discovery is to translate fundamental laboratory findings into effective clinical applications. For this compound and its derivatives, this involves a multi-stage process that bridges basic science with preclinical and clinical development.

A critical step in this process is the early evaluation of drug-like properties. This includes assessing metabolic stability, permeability, and potential for central nervous system (CNS) penetration. nih.gov For example, a 3-chloro analog in a related series showed excellent brain permeation, a key property for targeting CNS disorders. nih.gov

Following promising in vitro results and demonstration of acceptable ADME (absorption, distribution, metabolism, and excretion) properties, the most promising compounds must be evaluated in relevant animal models of disease. Pharmacokinetic studies in animals are necessary to understand the compound's behavior in vivo, and efficacy studies in disease models (e.g., tumor xenografts for cancer, behavioral models for neurological conditions) are required to establish proof-of-concept. nih.gov

Another translational avenue is the development of analogues as diagnostic or imaging agents. Urea-based inhibitors have been successfully radiolabeled for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize target expression in tumors. avcr.cz This highlights the potential to develop derivatives of this compound not only as therapeutics but also as tools for patient stratification and monitoring treatment response.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a chlorophenyl isocyanate with a pyridinylamine derivative. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature (reflux at ~65–80°C), and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reactivity . For optimization:

- Solvent : Polar aprotic solvents improve solubility of aromatic intermediates.

- Catalysts : DABCO accelerates carbamate formation in stepwise reactions .

- Purity : Recrystallization from hexane/ethanol mixtures yields >95% purity.

- Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Acetonitrile | 15–20% |

| Catalyst (DABCO) | 0.2 mmol | 30% faster |

| Temperature | 65°C (reflux) | 85% yield |

Q. How can the structural and electronic properties of this urea derivative be characterized?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., urea NH···O interactions) .

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., pyridine C-H vs. chlorophenyl Cl shifts) .

- DFT calculations : Predict electronic distribution; the pyridine ring’s electron-deficient nature influences reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for the antiproliferative activity of arylurea derivatives, and how can they be validated for this compound?

- Methodological Answer :

- Hypothesis : Urea derivatives may inhibit kinases or disrupt microtubule assembly via hydrogen bonding.

- Validation Steps :

In vitro assays : NCI-60 screening for GI values across cancer cell lines .

Molecular docking : Target kinases (e.g., EGFR, VEGFR) using PubChem CID-based models .

SAR studies : Compare with analogs (e.g., 1-(4-fluorophenyl) variants) to identify critical substituents .

- Data Contradiction : Some studies report low nM activity against leukemia cells, while others show µM-range efficacy in solid tumors. Validate via dose-response assays and orthogonal assays (e.g., apoptosis markers).

Q. How does this compound interact with metalloenzymes or metal complexes in catalytic systems?

- Methodological Answer :

- Coordination Chemistry : The pyridine nitrogen and urea carbonyl can bind to transition metals (e.g., Co, Cu) to form octahedral complexes. Example:

- Cobalt Complexes : Cis/trans isomerism observed in [Co(L)(NALD)] structures (NALD = nalidixate), guided by anion templating .

- Applications : Metal-urea complexes may serve as redox-active catalysts or MRI contrast agents.

- Experimental Design :

- Synthesize metal complexes under inert atmosphere.

- Characterize via UV-Vis (d-d transitions) and EPR spectroscopy .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar urea derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and independent studies .

- Experimental Replication : Standardize protocols (e.g., cell lines, serum concentrations).

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。